[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MK-0812 is a synthetic organic compound known for its potent and selective antagonistic activity against chemokine (C-C motif) receptor 2 (CCR2). This receptor is crucial for the migration of monocytes into inflamed tissues, making MK-0812 a significant compound in the study of inflammatory diseases .
Preparation Methods
The synthesis of MK-0812 involves several steps, including the formation of its core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions, including cyclization and functional group transformations . Industrial production methods are also not widely available, but it is typically produced in specialized chemical laboratories under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
MK-0812 undergoes various chemical reactions, primarily involving its functional groups. Some of the key reactions include:
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution Reactions: These reactions involve the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MK-0812 has been extensively studied for its potential therapeutic applications, particularly in the field of inflammatory diseases. Some of its key applications include:
Chemistry: Used as a tool compound to study the CCR2 receptor and its role in various biological processes.
Biology: Investigated for its effects on monocyte migration and its potential to modulate immune responses.
Medicine: Explored as a potential therapeutic agent for conditions such as rheumatoid arthritis and multiple sclerosis.
Mechanism of Action
MK-0812 exerts its effects by selectively binding to and inhibiting the CCR2 receptor. This receptor is involved in the recruitment of monocytes to sites of inflammation. By blocking this receptor, MK-0812 can reduce the migration of monocytes, thereby potentially reducing inflammation. The molecular targets and pathways involved include the inhibition of chemokine ligand 2 (CCL2) binding to CCR2, which is a key step in the inflammatory response .
Comparison with Similar Compounds
MK-0812 is unique in its high selectivity and potency as a CCR2 antagonist. Similar compounds include:
PF-4136309: Another CCR2 antagonist with similar biological activity.
BMS-817399: An orally active CCR1 antagonist with applications in rheumatoid arthritis research.
Maraviroc: A CCR5 antagonist used in the treatment of HIV.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications
Properties
IUPAC Name |
[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34F3N3O3/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMDXAIUENDNDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861561 |
Source
|
Record name | 1,5-Anhydro-2,3-dideoxy-4-O-methyl-3-({3-(propan-2-yl)-3-[3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carbonyl]cyclopentyl}amino)pentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90861561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.